molecular formula C21H13ClN2O B1182433 IANOHEDUDNIUNI-UHFFFAOYSA-N

IANOHEDUDNIUNI-UHFFFAOYSA-N

Cat. No.: B1182433
M. Wt: 344.798
InChI Key: IANOHEDUDNIUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence suggests that the compound may be either novel, understudied, or referenced under a different identifier in specialized literature. Further verification of the InChI Key or access to additional databases (e.g., PubChem, SciFinder) is recommended for precise identification.

Properties

Molecular Formula

C21H13ClN2O

Molecular Weight

344.798

InChI

InChI=1S/C21H13ClN2O/c22-15-7-9-16(10-8-15)24-12-19-18(21(24)25)11-14-6-5-13-3-1-2-4-17(13)20(14)23-19/h1-11H,12H2

InChI Key

IANOHEDUDNIUNI-UHFFFAOYSA-N

SMILES

C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1C5=CC=C(C=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on IANOHEDUDNIUNI-UHFFFAOYSA-N is unavailable, the evidence provides methodological frameworks and comparative analyses for structurally related compounds. For example, details a compound with the InChI Key HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, molecular formula C₇H₈ClF₃N₂), which serves as a template for understanding how such comparisons are structured. Below is a generalized approach to comparing similar compounds, extrapolated from the evidence:

Table 1: Key Parameters for Comparative Analysis
Parameter Example Compound (CAS 871826-12-9) Typical Similar Compounds
Molecular Formula C₇H₈ClF₃N₂ C₇H₈F₃N₂, C₈H₁₀ClF₃N
Molecular Weight 212.60 g/mol 198–220 g/mol
Hydrogen Bond Donors 2 1–3
Rotatable Bonds 2 1–4
TPSA 38.3 Ų 30–45 Ų
BBB Permeability High Moderate to High
Key Findings from Comparative Studies

Structural Variations: Pyridine derivatives with trifluoromethyl groups (e.g., 5-(Trifluoromethyl)pyridin-2-ylmethanamine) exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Reactivity : Chlorinated analogs (e.g., 4-(Trifluoromethyl)picolinimidamide hydrochloride) show higher electrophilic reactivity in nucleophilic substitution reactions due to electron-withdrawing effects .

Pharmacokinetics : Compounds with lower Topological Polar Surface Area (TPSA) values (<40 Ų) generally demonstrate improved blood-brain barrier (BBB) penetration, as seen in CAS 871826-12-9 .

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